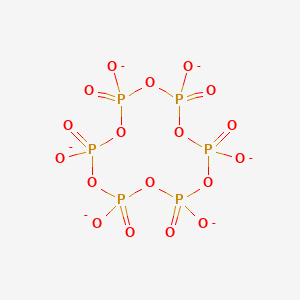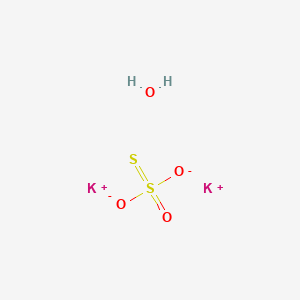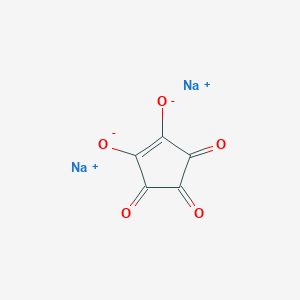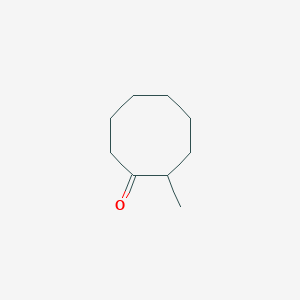
Acetanilide, 2,2-dichloro-4'-iodo-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Acetanilide, 2,2-dichloro-4'-iodo- is a chemical compound that has been widely used in scientific research applications. It is a derivative of acetanilide with a chlorine and iodine atom substitution. This compound has been used in various research studies due to its unique properties and characteristics.
Aplicaciones Científicas De Investigación
Acetanilide, 2,2-dichloro-4'-iodo- has been used in various scientific research applications. It has been used as a reagent in the synthesis of other compounds. It has also been used as a marker in biochemical and physiological studies. The compound has been used in the synthesis of radiolabeled compounds for use in positron emission tomography (PET) imaging.
Mecanismo De Acción
The mechanism of action of Acetanilide, 2,2-dichloro-4'-iodo- is not fully understood. However, it is believed to act as an inhibitor of certain enzymes. The compound has been shown to inhibit the activity of acetylcholinesterase, an enzyme that breaks down the neurotransmitter acetylcholine. This inhibition leads to an increase in the concentration of acetylcholine in the brain, which can have various effects on the nervous system.
Efectos Bioquímicos Y Fisiológicos
Acetanilide, 2,2-dichloro-4'-iodo- has been shown to have various biochemical and physiological effects. It has been shown to affect the nervous system by increasing the concentration of acetylcholine. This can lead to various effects on the body, including increased heart rate, increased blood pressure, and increased respiration rate. The compound has also been shown to have anti-inflammatory properties, which may be useful in the treatment of certain diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
Acetanilide, 2,2-dichloro-4'-iodo- has several advantages for use in lab experiments. It is a stable compound that can be easily synthesized. It has also been shown to have unique properties that make it useful in various research studies. However, there are also limitations to its use. The compound can be toxic and must be handled with care. It also has limited solubility in water, which can make it difficult to work with in certain experiments.
Direcciones Futuras
There are several future directions for research involving Acetanilide, 2,2-dichloro-4'-iodo-. One area of research is the development of new compounds based on this compound. These compounds could have unique properties and characteristics that could be useful in various research studies. Another area of research is the development of new methods for synthesizing this compound. This could lead to improvements in the yield and purity of the product. Finally, more research is needed to fully understand the mechanism of action of this compound and its potential uses in the treatment of various diseases.
Conclusion:
Acetanilide, 2,2-dichloro-4'-iodo- is a chemical compound that has been widely used in scientific research applications. It has unique properties and characteristics that make it useful in various research studies. The compound has been shown to affect the nervous system, have anti-inflammatory properties, and inhibit certain enzymes. While there are advantages to using this compound in lab experiments, there are also limitations to its use. Future research is needed to fully understand the potential uses of this compound and to develop new compounds based on its structure.
Métodos De Síntesis
The synthesis of Acetanilide, 2,2-dichloro-4'-iodo- involves the reaction of acetanilide with iodine monochloride and hydrochloric acid. The reaction takes place at room temperature and the product is obtained in good yield. The purity of the product can be improved by recrystallization.
Propiedades
Número CAS |
14676-40-5 |
|---|---|
Nombre del producto |
Acetanilide, 2,2-dichloro-4'-iodo- |
Fórmula molecular |
C8H6Cl2INO |
Peso molecular |
329.95 g/mol |
Nombre IUPAC |
2,2-dichloro-N-(4-iodophenyl)acetamide |
InChI |
InChI=1S/C8H6Cl2INO/c9-7(10)8(13)12-6-3-1-5(11)2-4-6/h1-4,7H,(H,12,13) |
Clave InChI |
JAXXQYDCVCBDID-UHFFFAOYSA-N |
SMILES |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
SMILES canónico |
C1=CC(=CC=C1NC(=O)C(Cl)Cl)I |
Otros números CAS |
14676-40-5 |
Sinónimos |
2,2-Dichloro-4'-iodoacetanilide |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.








![2-Bromo-4,5-dihydro-3H-naphtho[1,8-bc]thiophen-5-ol](/img/structure/B75963.png)





![3-Ethyl-2-[3-(3-ethylthiazolidin-2-ylidene)prop-1-enyl]-4,5-dihydrothiazolium perchlorate](/img/structure/B75976.png)

